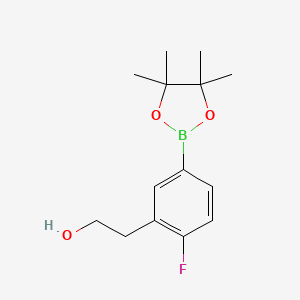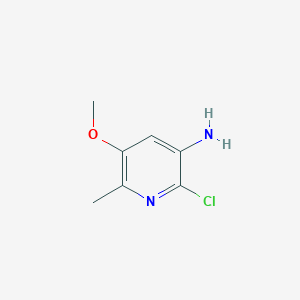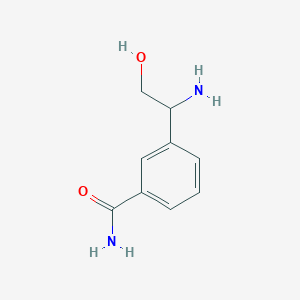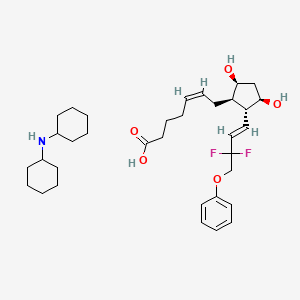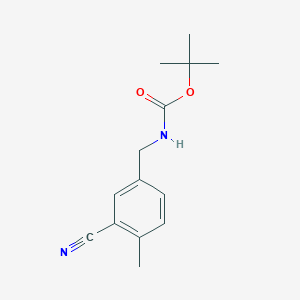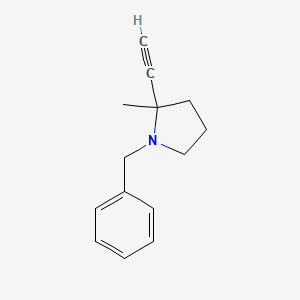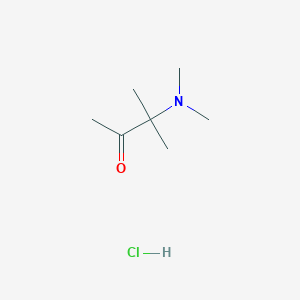
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is an organic compound with a molecular formula of C6H14ClNO. It is a hydrochloride salt form of 3-(dimethylamino)-3-methylbutan-2-one, which is a tertiary amine. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction Setup: The reaction is set up in a suitable solvent, such as methanol or ethanol.
Addition of Reagents: Dimethylamine is added to the reaction mixture containing 3-methyl-2-butanone.
Reaction Conditions: The reaction is carried out at a specific temperature, usually around room temperature or slightly elevated, to facilitate the reaction.
Isolation of Product: The product is isolated by evaporating the solvent and purifying the resulting solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields. The process may include:
Bulk Mixing: Large quantities of dimethylamine and 3-methyl-2-butanone are mixed in a reactor.
Controlled Reaction: The reaction is monitored and controlled to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminoacrolein: An organic compound with similar functional groups but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A compound used in peptide synthesis and as a crosslinking agent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-(dimethylamino)-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)8(4)5;/h1-5H3;1H |
InChI Key |
YMISLJKYWBFECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


